molecular formula C6H14N2O B14156858 (2R,3R)-2-amino-3-methylpentanamide CAS No. 104584-38-5

(2R,3R)-2-amino-3-methylpentanamide

Katalognummer: B14156858
CAS-Nummer: 104584-38-5
Molekulargewicht: 130.19 g/mol
InChI-Schlüssel: JDAMFKGXSUOWBV-RFZPGFLSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2R,3R)-2-amino-3-methylpentanamide is a chiral compound with significant potential in various fields, including chemistry, biology, and medicine. Its unique stereochemistry makes it an interesting subject for research and application.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-2-amino-3-methylpentanamide can be achieved through several methods. One common approach involves the use of chiral catalysts to induce the desired stereochemistry. For example, the compound can be synthesized via the asymmetric hydrogenation of a suitable precursor, such as a 2,3-dihydroxy compound, using a chiral rhodium or ruthenium catalyst under hydrogen gas .

Industrial Production Methods

Industrial production of this compound often involves biocatalysis due to its high enantioselectivity and environmental friendliness. Microbial strains, such as engineered Bacillus licheniformis, have been used to produce the compound with high optical purity .

Analyse Chemischer Reaktionen

Types of Reactions

(2R,3R)-2-amino-3-methylpentanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like alkyl halides and nucleophiles are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

(2R,3R)-2-amino-3-methylpentanamide has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of (2R,3R)-2-amino-3-methylpentanamide involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. Its stereochemistry plays a crucial role in determining its binding affinity and activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (2S,3S)-2-amino-3-methylpentanamide: This is the enantiomer of (2R,3R)-2-amino-3-methylpentanamide and has different stereochemistry.

    (2R,3R)-2,3-butanediol: A structurally similar compound with different functional groups.

Uniqueness

This compound is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

104584-38-5

Molekularformel

C6H14N2O

Molekulargewicht

130.19 g/mol

IUPAC-Name

(2R,3R)-2-amino-3-methylpentanamide

InChI

InChI=1S/C6H14N2O/c1-3-4(2)5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H2,8,9)/t4-,5-/m1/s1

InChI-Schlüssel

JDAMFKGXSUOWBV-RFZPGFLSSA-N

Isomerische SMILES

CC[C@@H](C)[C@H](C(=O)N)N

Kanonische SMILES

CCC(C)C(C(=O)N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.